ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16336775
InChI: InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3
SMILES:
Molecular Formula: C18H22N4O4
Molecular Weight: 358.4 g/mol

ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16336775

Molecular Formula: C18H22N4O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate -

Specification

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
IUPAC Name ethyl 4-[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3
Standard InChI Key NIXYSLOGJJFUSR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Introduction

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and drug development. This compound features a quinoxaline moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects. Additionally, it incorporates a piperazine ring and an ethyl carboxylate functional group, enhancing its chemical reactivity and biological profile.

Synthesis Methods

The synthesis of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps may include the use of specific solvents like dimethylformamide to enhance solubility and reaction rates. Temperature control and reaction time optimization are crucial for achieving high yield and purity.

Biological Activity and Potential Applications

This compound is classified as a heterocyclic organic compound with potential therapeutic applications. The quinoxaline moiety is recognized for its antimicrobial and anticancer properties, suggesting that ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate could be utilized in drug development for treating diseases involving microbial infections or cancerous growths.

Comparison with Similar Compounds

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate can be compared with other compounds that share similar structural features but differ in their ring systems. For example, ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate contains a thiazole ring instead of piperazine.

Compound NameMolecular FormulaKey Features
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylateNot explicitly mentionedQuinoxaline and piperazine rings, ethyl carboxylate group
Ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylateC18H18N4O4SQuinoxaline and thiazole rings, ethyl carboxylate group

Research Findings and Future Directions

Research on ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate often focuses on its interactions with biological macromolecules to elucidate its mechanism of action. Docking studies and enzyme inhibition assays are common methodologies used to assess these interactions. Future studies should aim to explore its therapeutic potential further by investigating its efficacy in preclinical models.

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